molecular formula C21H36N6O7 B14211066 Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- CAS No. 821772-80-9

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl-

Katalognummer: B14211066
CAS-Nummer: 821772-80-9
Molekulargewicht: 484.5 g/mol
InChI-Schlüssel: OTHDSRCRGXVPRR-AJNGGQMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl-: is a peptide compound composed of five amino acids: glycine, L-leucine, L-proline, L-glutamine, and L-alanine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or hydroxybenzotriazine (HOAt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- does not contain these amino acids.

    Reduction: Reduction reactions are less common for peptides but can occur under specific conditions.

    Substitution: Peptides can participate in substitution reactions, especially at reactive side chains.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various nucleophiles depending on the target site.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives if sulfur-containing amino acids are present.

Wissenschaftliche Forschungsanwendungen

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a bioactive peptide with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, thereby modulating signaling pathways and cellular functions. The exact molecular targets and pathways involved would require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycine, L-leucyl-L-alanyl-L-glutaminyl-L-prolyl-L-phenylalanyl-: Another peptide with a similar sequence but includes phenylalanine.

    Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: A longer peptide with a more complex structure.

Uniqueness

Glycine, L-leucyl-L-prolyl-L-glutaminyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its simplicity compared to longer peptides makes it an ideal candidate for studying fundamental peptide chemistry and biology.

Eigenschaften

CAS-Nummer

821772-80-9

Molekularformel

C21H36N6O7

Molekulargewicht

484.5 g/mol

IUPAC-Name

2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C21H36N6O7/c1-11(2)9-13(22)21(34)27-8-4-5-15(27)20(33)26-14(6-7-16(23)28)19(32)25-12(3)18(31)24-10-17(29)30/h11-15H,4-10,22H2,1-3H3,(H2,23,28)(H,24,31)(H,25,32)(H,26,33)(H,29,30)/t12-,13-,14-,15-/m0/s1

InChI-Schlüssel

OTHDSRCRGXVPRR-AJNGGQMLSA-N

Isomerische SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N

Kanonische SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.